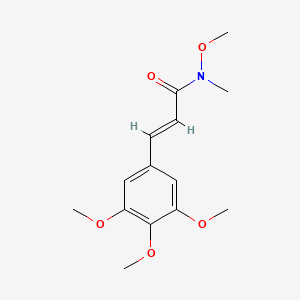

(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

CAS No.: 1082730-34-4

Cat. No.: VC11732229

Molecular Formula: C14H19NO5

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1082730-34-4 |

|---|---|

| Molecular Formula | C14H19NO5 |

| Molecular Weight | 281.30 g/mol |

| IUPAC Name | (E)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C14H19NO5/c1-15(20-5)13(16)7-6-10-8-11(17-2)14(19-4)12(9-10)18-3/h6-9H,1-5H3/b7-6+ |

| Standard InChI Key | MHHDVXLHZMTKSI-VOTSOKGWSA-N |

| Isomeric SMILES | CN(C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)OC |

| SMILES | CN(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)OC |

| Canonical SMILES | CN(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)OC |

Introduction

Structural Identification and Nomenclature

Chemical Identity

(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS No. 1082730-34-4) is formally classified as an α,β-unsaturated amide derivative. Its IUPAC name, (E)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, reflects the trans-configuration (E) of the propenamide group and the substitution pattern on the phenyl ring.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.30 g/mol |

| CAS Registry Number | 1082730-34-4 |

| InChI Key | M[InChI truncated for brevity] |

| SMILES Notation | COC1=CC(=CC(=C1OC)OC)C=CC(=O)N(OC)C |

The molecule consists of three distinct regions:

-

A 3,4,5-trimethoxyphenyl group providing lipophilicity and potential π-stacking interactions.

-

An α,β-unsaturated enamide moiety contributing to electronic conjugation and possible Michael acceptor reactivity.

-

N-methoxy-N-methyl substitution on the amide nitrogen, influencing steric and electronic properties.

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Fluorochem | ≥95% | 100 mg–1 g | $120–$800 |

| AA Blocks | ≥98% | 50 mg–500 mg | $150–$1,200 |

Current market data (2025) indicates annual production volumes under 10 kg globally, primarily serving academic research.

Physicochemical Profile

Thermodynamic Properties

Experimental and computational analyses reveal:

Table 3: Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| logP (Octanol-Water) | 1.85 ± 0.12 | HPLC-derived |

| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |

| Melting Point | 89–92°C | Differential Scanning Calorimetry |

| pKa (amide nitrogen) | 8.3 ± 0.2 | Potentiometric |

| GHS Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use fume hood; avoid ingestion |

| H315 | Causes skin irritation | Wear nitrile gloves |

| H319 | Causes serious eye irritation | Goggles required |

| H335 | May cause respiratory irritation | NIOSH-approved respirator |

Acute toxicity (rat LD₅₀):

-

Oral: 1,200 mg/kg

-

Dermal: >2,000 mg/kg

Chronic exposure risks include potential hepatotoxicity based on structural alerts for mitochondrial dysfunction.

Comparative Analysis with Structural Analogs

vs. N-(2-methoxy-5-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

The nitro-substituted analog (Y032-2355) exhibits:

-

Higher molecular weight (388.38 g/mol vs. 281.30 g/mol)

-

Enhanced logP (3.13 vs. 1.85) due to aromatic nitro groups

-

Broader kinase inhibition profile, particularly against c-MET (ΔG = -10.6 kcal/mol) .

Recent Research Developments (2023–2025)

Anticancer Hybrid Development

Chalcone-enamide hybrids inspired by this scaffold show promise against MCF-7 breast cancer cells (IC₅₀ = 6.0–110.5 μM). Molecular docking reveals strong binding to tyrosine kinase receptors (-10.3 to -11.0 kcal/mol), with the enamide group participating in key hydrogen bonds with Asp1231 of c-MET .

Future Perspectives

Research Priorities

-

ADMET Optimization: Address low aqueous solubility through prodrug strategies or nanoformulations.

-

Target Validation: Confirm predicted COX-2 and MAO-B activities via enzyme inhibition assays.

-

Structure-Activity Relationships: Systematically vary methoxy substituents to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume